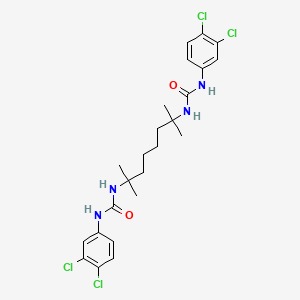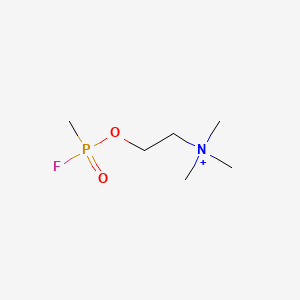![molecular formula C12H20BrN2O2+ B15197491 [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide: is a chemical compound known for its role as a cholinesterase inhibitor. It is commonly used in medical applications to increase the levels of acetylcholine by preventing its breakdown, thereby enhancing cholinergic transmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide typically involves the reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the intermediate 3-(dimethylcarbamoyloxy)phenyl dimethylcarbamate. This intermediate is then quaternized with methyl bromide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur, especially under strong reducing conditions, affecting the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of azides, cyanides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives .
Biology: In biological research, it is used to study the effects of cholinesterase inhibition on various physiological processes .
Medicine: Medically, it is employed in the treatment of myasthenia gravis and as a reversal agent for non-depolarizing muscle relaxants used during anesthesia .
Industry: In the industrial sector, it is used in the formulation of pesticides and insecticides due to its cholinesterase inhibitory properties .
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, the levels of acetylcholine increase, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in conditions where increased acetylcholine levels are desired, such as in the treatment of myasthenia gravis .
Comparación Con Compuestos Similares
Neostigmine: Another cholinesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Physostigmine: A naturally occurring cholinesterase inhibitor with a different chemical structure but similar biological effects.
Uniqueness: [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide is unique due to its specific chemical structure, which allows for effective inhibition of acetylcholinesterase with a relatively rapid onset of action. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C12H20BrN2O2+ |
|---|---|
Peso molecular |
304.20 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1; |
Clave InChI |
LULNWZDBKTWDGK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)











